molecular formula C22H27NO4 B166084 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol CAS No. 125591-32-4

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol

Cat. No. B166084
M. Wt: 369.5 g/mol
InChI Key: QSCYKSXNGYFRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol, also known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DCE is a derivative of chromene, a class of compounds that possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. It has also been found to activate the protein kinase AMP-activated protein kinase (AMPK), which plays a role in energy metabolism and cell survival.

Biochemical And Physiological Effects

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines, which play a role in the development of various diseases, including rheumatoid arthritis and cancer. Additionally, 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol in lab experiments is its relative ease of synthesis. It can be produced on a large scale and at a relatively low cost, making it an attractive compound for medical research. However, one limitation of using 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol. One area of interest is its potential use in cancer therapy. 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been found to inhibit the growth of various cancer cell lines, and further research is needed to determine its efficacy in animal models of cancer and in human clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol can be synthesized using a multi-step process that involves the condensation of 2-hydroxyethylamine with 3,4-dihydrocoumarin, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the alkylation of the amine group with 2-chloroethanol. The synthesis of 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol is relatively straightforward and can be carried out on a large scale, making it an attractive compound for medical research.

Scientific Research Applications

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been extensively studied for its potential applications in medical research. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress-induced damage in cells.

properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c24-17(21-11-9-15-5-1-3-7-19(15)26-21)13-23-14-18(25)22-12-10-16-6-2-4-8-20(16)27-22/h1-8,17-18,21-25H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCYKSXNGYFRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=CC=CC=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925179
Record name 2,2'-Azanediylbis[1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol

CAS RN

125591-32-4
Record name alpha,alpha'-(Iminobis(methylene))bis(3,4-dihydro-2H-1-benzopyran-2-methanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125591324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azanediylbis[1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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